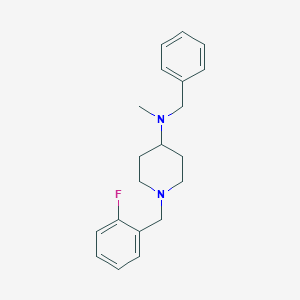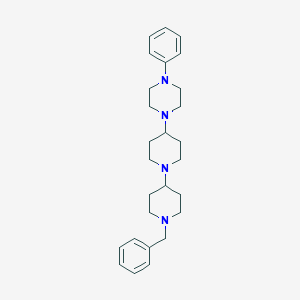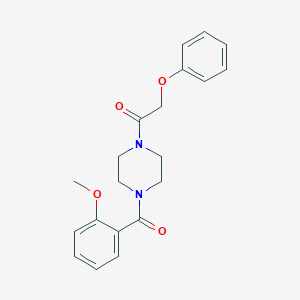
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine, also known as MMMP, is a chemical compound that has recently gained attention in the field of scientific research. MMMP is a piperazine derivative that is known for its unique chemical structure and potential biological activities.
作用機序
The mechanism of action of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is thought to involve the modulation of several signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain, and the protection of neurons from oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which may lead to novel biological activities. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for further study. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the interpretation of results.
将来の方向性
There are several future directions for the study of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine. One area of research is the development of this compound derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and chronic pain should be further explored. Finally, the mechanism of action of this compound and its effects on signaling pathways should be elucidated to better understand its biological activities.
合成法
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3-methylbutanoyl chloride and methylsulfonyl chloride. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of this compound has been optimized by several research groups, and the yield and purity of the product can be improved by using different reaction conditions and purification methods.
科学的研究の応用
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
特性
分子式 |
C10H20N2O3S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC名 |
3-methyl-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O3S/c1-9(2)8-10(13)11-4-6-12(7-5-11)16(3,14)15/h9H,4-8H2,1-3H3 |
InChIキー |
HIKXDZKERDBQJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
正規SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)




![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
